![molecular formula C23H20N4O3S B2941320 Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 896286-77-4](/img/structure/B2941320.png)

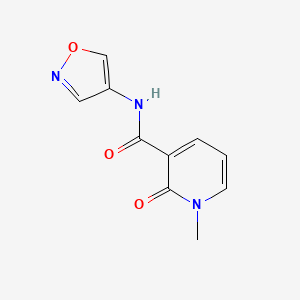

Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable method is based on the optimization of a virtual screening hit compound called N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide . The process includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent approach allows for efficient production of the target compound.

Applications De Recherche Scientifique

Synthesis and Characterization

Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate, due to its complex structure, is involved in the synthesis and characterization of various heterocyclic compounds. For instance, research into the chemistry of sym-tetrazine has shown that related compounds can be used to produce a wide array of heterocyclic compounds with potential applications in medicinal chemistry and materials science (Postovskii et al., 1977). Additionally, the compound's role in synthesizing nitrogen-bridged purine-like C-nucleosides signifies its importance in the development of nucleoside analogs for therapeutic purposes (Khadem et al., 1989).

Antimicrobial and Insecticidal Activity

Research has demonstrated the compound's derivatives' potential in antimicrobial and insecticidal activities. New heterocycles incorporating a thiadiazole moiety, synthesized using related precursors, showed significant insecticidal effects against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This indicates potential applications in agricultural pest management. Moreover, the synthesis of derivatives has shown antimicrobial action, suggesting applications in developing new antimicrobial agents (Ch, 2022).

Anti-inflammatory and Anticancer Potential

Compounds synthesized from this compound have demonstrated potential anti-inflammatory and anticancer activities. For example, 2-(substituted-pyridinyl)benzimidazoles, structurally related, have been evaluated for anti-inflammatory activity, highlighting the compound's utility in developing new therapeutic agents (Tsukamoto et al., 1980). Additionally, the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates, which could inhibit cell proliferation and cause mitotic arrest in cancer cell lines, underscores the compound's role in cancer research (Temple, 1990).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds bearing imidazo[2,1-b]thiazole scaffolds have been reported to inhibit vegfr2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis .

Mode of Action

It’s known that compounds with similar structures can inhibit the activity of their target proteins, leading to downstream effects .

Result of Action

The compound has been tested for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The results indicated that the compound showed inhibitory effects on these cell lines .

Propriétés

IUPAC Name |

ethyl 2-[[2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3S/c1-2-30-23(29)17-10-6-7-11-18(17)25-21(28)15-31-22-13-12-20-24-19(14-27(20)26-22)16-8-4-3-5-9-16/h3-14H,2,15H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMYSUNSTBWOHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide](/img/structure/B2941237.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2941243.png)

![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/no-structure.png)

![Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2941252.png)

![Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride](/img/structure/B2941253.png)

![N-(1,3-benzothiazol-2-yl)-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2941257.png)

![2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2941260.png)